molecular formula C18H20ClN5O4S B1662909 盐酸伏雷洛辛 CAS No. 175519-16-1

盐酸伏雷洛辛

货号 B1662909
CAS 编号: 175519-16-1
分子量: 437.9 g/mol
InChI 键: JJZCCQHWCOXGCL-QNTKWALQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Voreloxin Hydrochloride is a first-in-class anticancer quinolone derivative . It intercalates DNA and inhibits topoisomerase II, inducing site-selective DNA double-strand breaks .


Molecular Structure Analysis

The molecular formula of Voreloxin Hydrochloride is C18H20ClN5O4S . The molecular weight is 437.9 . Further details about its molecular structure are not provided in the available resources.


Chemical Reactions Analysis

Voreloxin Hydrochloride intercalates DNA and poisons topoisomerase II, causing DNA double-strand breaks . It’s differentiated both structurally and mechanistically from other topoisomerase II poisons currently in use as chemotherapeutics .


Physical And Chemical Properties Analysis

Voreloxin Hydrochloride is a solid substance . It should be stored at -20°C for long term and 0-4℃ for short term .

科学研究应用

Specific Scientific Field

The specific scientific field of application for Voreloxin Hydrochloride is Oncology , specifically in the treatment of Acute Myeloid Leukemia (AML) and Platinum-Resistant Ovarian Cancer .

Summary of the Application

Voreloxin Hydrochloride is an anticancer quinolone derivative . It’s a novel replication-dependent DNA-damaging agent that intercalates DNA and inhibits topoisomerase II . It induces site-selective DNA double-strand breaks, G2 arrest, and apoptosis . Voreloxin has shown potent antitumor activity in a variety of nonclinical models .

Methods of Application or Experimental Procedures

Voreloxin Hydrochloride is administered intravenously . In the clinical trials, two dosing schedules were evaluated: every 3 weeks (SPO-0001) or weekly for 3 weeks every 28 days (SPO-0002) .

Results or Outcomes

In the SPO-0001 study, the maximum-tolerated dose (MTD) was 48 mg/m² for heavily pretreated patients and 60 mg/m² for minimally pretreated patients . In the SPO-0002 study, the MTD was 15 mg/m² . Voreloxin exhibited low clearance (2 L/h/m²), a long terminal half-life (22 hours), and dose-proportional exposure . Overall, 31 of 62 patients had stable disease and 1 patient (ovarian cancer) had a partial response per Rustin criteria .

Application in Treatment of Relapsed/Refractory Solid Tumors

Specific Scientific Field

The specific scientific field of application for Voreloxin Hydrochloride is Oncology , specifically in the treatment of Relapsed/Refractory Solid Tumors .

Summary of the Application

Voreloxin Hydrochloride has been studied in patients with relapsed/refractory solid tumors . As a novel replication-dependent DNA-damaging agent that intercalates DNA and inhibits topoisomerase II, it induces site-selective DNA double-strand breaks and apoptosis .

Methods of Application or Experimental Procedures

Two dose-escalation studies evaluated Voreloxin Hydrochloride administered intravenously every 3 weeks (SPO-0001) or weekly for 3 weeks every 28 days (SPO-0002) . In SPO-0001, patients were classified as heavily pretreated (HP) or minimally pretreated (MP) based on therapeutic history .

Results or Outcomes

In the SPO-0001 study, the maximum-tolerated dose (MTD) was 48 mg/m² for heavily pretreated patients and 60 mg/m² for minimally pretreated patients . In the SPO-0002 study, the MTD was 15 mg/m² . Voreloxin exhibited low clearance (2 L/h/m²), a long terminal half-life (22 hours), and dose-proportional exposure . Overall, 31 of 62 patients had stable disease and 1 patient (ovarian cancer) had a partial response per Rustin criteria .

安全和危害

Voreloxin Hydrochloride is toxic and contains a pharmaceutically active ingredient . It’s a moderate to severe irritant to the skin and eyes . If inhaled, it’s advised to move to fresh air and give oxygen if breathing is difficult . If it contacts the skin, it should be washed off immediately with plenty of water .

未来方向

Voreloxin Hydrochloride is currently in Phase 2 clinical trials for the treatment of acute myeloid leukemia and platinum-resistant ovarian cancer . The ongoing clinical evaluation of Voreloxin Hydrochloride both alone and in combination with cytarabine for the treatment of acute myeloid leukemia is supported by the data .

属性

IUPAC Name

7-[(3S,4S)-3-methoxy-4-(methylamino)pyrrolidin-1-yl]-4-oxo-1-(1,3-thiazol-2-yl)-1,8-naphthyridine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4S.ClH/c1-19-12-8-22(9-13(12)27-2)14-4-3-10-15(24)11(17(25)26)7-23(16(10)21-14)18-20-5-6-28-18;/h3-7,12-13,19H,8-9H2,1-2H3,(H,25,26);1H/t12-,13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZCCQHWCOXGCL-QNTKWALQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CN(CC1OC)C2=NC3=C(C=C2)C(=O)C(=CN3C4=NC=CS4)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H]1CN(C[C@@H]1OC)C2=NC3=C(C=C2)C(=O)C(=CN3C4=NC=CS4)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70438412
Record name Voreloxin Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Voreloxin Hydrochloride

CAS RN

175519-16-1
Record name Voreloxin Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Voreloxin Hydrochloride
Reactant of Route 2
Voreloxin Hydrochloride
Reactant of Route 3
Reactant of Route 3
Voreloxin Hydrochloride
Reactant of Route 4
Reactant of Route 4
Voreloxin Hydrochloride
Reactant of Route 5
Reactant of Route 5
Voreloxin Hydrochloride
Reactant of Route 6
Reactant of Route 6
Voreloxin Hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。